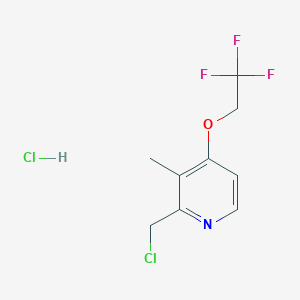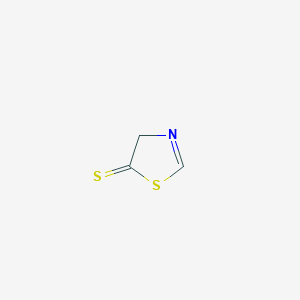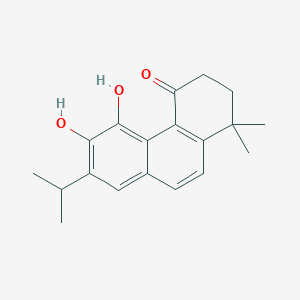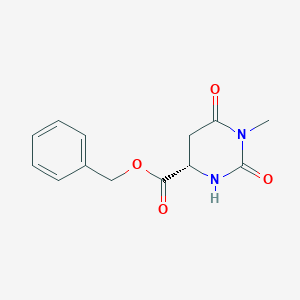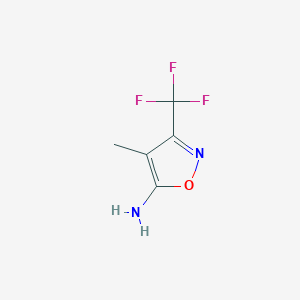
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine, also known as TFMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMIA is a heterocyclic compound that contains an isoxazole ring and a trifluoromethyl group, making it an important building block for the synthesis of various pharmaceutical and agrochemical compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine is not fully understood, but it is believed to be related to its ability to interact with various biological targets. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been shown to bind to several proteins, including enzymes and receptors, which may be responsible for its biological activity.
Biochemical and Physiological Effects
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has also been shown to have anti-inflammatory effects, possibly through its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Its unique structure also makes it an important tool for studying the structure-activity relationships of biologically active compounds. However, one limitation of using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine. One area of interest is the development of novel pharmaceutical compounds using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine as a building block. Another area of interest is the study of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine's interactions with various biological targets, which may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the synthesis of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine and its derivatives using greener methods is also an area of future research.
Synthesemethoden
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine can be synthesized through several methods, including the reaction of 4-methylisoxazole-5-carboxylic acid with trifluoroacetic anhydride and subsequent reduction with lithium aluminum hydride. Another method involves the reaction of 4-methyl-5-nitroisoxazole with trifluoroacetic acid and subsequent reduction with tin and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a building block for the synthesis of novel pharmaceutical compounds. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been used in the synthesis of several biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
110234-58-7 |
|---|---|
Produktname |
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine |
Molekularformel |
C5H5F3N2O |
Molekulargewicht |
166.1 g/mol |
IUPAC-Name |
4-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-2-3(5(6,7)8)10-11-4(2)9/h9H2,1H3 |
InChI-Schlüssel |
DNKDKKIGFFDVEY-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C(F)(F)F)N |
Kanonische SMILES |
CC1=C(ON=C1C(F)(F)F)N |
Synonyme |
5-Isoxazolamine,4-methyl-3-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







